molecular formula C21H22ClN3O2S B303574 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303574
M. Wt: 415.9 g/mol
InChI Key: YNMKSINSZKOYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases.

Mechanism of Action

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By inhibiting JAK3, 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases. 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce the production of proinflammatory cytokines and to inhibit the activation of T cells and B cells, which are involved in the immune response.
Biochemical and Physiological Effects
3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have a significant impact on the immune system. It reduces the production of proinflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma. It also inhibits the activation of T cells and B cells, which are involved in the immune response. 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce the number of circulating lymphocytes, which are involved in the pathogenesis of autoimmune diseases. It has also been shown to reduce the activity of natural killer cells, which are involved in the immune response against tumors.

Advantages and Limitations for Lab Experiments

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune system. It has also been shown to have a high degree of selectivity for JAK3 over other JAK family members, which reduces the risk of off-target effects. However, 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has some limitations for lab experiments. It is a small molecule drug that has a short half-life in vivo, which makes it difficult to maintain a stable concentration in cell culture experiments. It also has poor solubility in water, which limits its use in some experimental settings.

Future Directions

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has shown promising results in preclinical and clinical studies, and it has been approved for the treatment of rheumatoid arthritis. However, there are still many areas of research that need to be explored. One future direction is to investigate the potential use of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in treating other autoimmune diseases such as psoriasis and multiple sclerosis. Another direction is to explore the potential use of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is a need for further research on the mechanism of action of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide and its impact on the immune system. Overall, 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a promising drug that has the potential to significantly improve the treatment of autoimmune diseases.

Synthesis Methods

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide was first synthesized by Pfizer in 2003. The synthesis method involves a series of chemical reactions starting with 2,3-dihydrothiophene-1,1-dioxide and 3-chloro-4-methoxyaniline. The final product is obtained through a multi-step process that includes cyclization, deprotection, and coupling reactions. The synthesis of 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a selective inhibitor of Janus kinase (JAK) 3, which plays a critical role in the signaling pathways of cytokines involved in autoimmune diseases. 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has shown promising results in preclinical and clinical studies, and it has been approved by the US Food and Drug Administration for the treatment of rheumatoid arthritis.

properties

Product Name

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

6-amino-N-(3-chloro-4-methoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H22ClN3O2S/c1-27-17-9-8-13(11-15(17)22)24-20(26)19-18(23)14-10-12-6-4-2-3-5-7-16(12)25-21(14)28-19/h8-11H,2-7,23H2,1H3,(H,24,26)

InChI Key

YNMKSINSZKOYGC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.